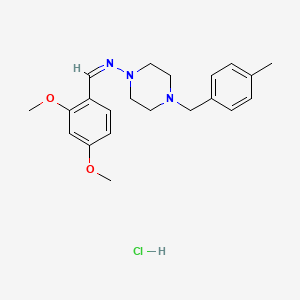
5-bromo-N-1-naphthyl-2,3-dioxo-1-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-N-1-naphthyl-2,3-dioxo-1-indolinecarboxamide often involves catalyzed reactions and carbonylation. For example, a cobalt-catalyzed C-H carbonylation of naphthylamides has been developed for the synthesis of benzo[cd]indol-2(1H)-one scaffolds, highlighting a method that could be adapted for the synthesis of related compounds. This method uses a traceless directing group and benzene-1,3,5-triyl triormate as the CO source, achieving moderate to high yields (Ying et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-bromo-N-1-naphthyl-2,3-dioxo-1-indolinecarboxamide has been extensively studied. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated, showing two symmetry independent molecules in the asymmetric unit with detailed bond lengths and angles, offering insights into the structural intricacies of such compounds (Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving bromo and naphthylamides derivatives, similar to 5-bromo-N-1-naphthyl-2,3-dioxo-1-indolinecarboxamide, have been explored, such as palladium-catalyzed preparation of N-substituted benz[c,d]indol-2-imines and amino-1-naphthylamides, demonstrating broad substrate scopes and mild conditions. This provides a pathway for the construction of antiproliferative agents and highlights the compound's chemical reactivity and potential applications (Zhang et al., 2022).
Physical Properties Analysis
The physical properties of bromoindoxyl acetate derivatives, closely related to the compound , show optimal pH values for enzymatic reactions and provide insights into the physical characteristics of these molecules, such as their solubility, crystallinity, and pH stability (Pearson & Defendi, 1957).
Chemical Properties Analysis
The chemical properties of 5-bromo-N-1-naphthyl-2,3-dioxo-1-indolinecarboxamide-related compounds can be inferred from studies on similar molecules, such as the synthesis and properties of novel, red colouring photochromic spirooxazines. These studies reveal the compound's photochromic behavior, reactivity to light, and potential applications in materials science (York & Evans, 2010).
Wissenschaftliche Forschungsanwendungen
Histochemical Demonstration of Esterase Activity
A study by Pearson and Defendi (1957) explored the use of 5-bromoindoxyl acetate as a substrate for the histochemical demonstration of esterases. This research found that 5-bromoindoxyl acetate provides a distinct advantage in the study of esterases due to its resistance to hydrolysis and diffusion artifacts across various pH ranges, offering a valuable substrate for the histochemical examination of esterase activity in different tissues (Pearson & Defendi, 1957).
Synthesis of Benzo[cd]indol-2(1H)-one Scaffolds
Ying et al. (2019) reported on the cobalt-catalyzed C-H carbonylation of naphthylamides to synthesize benzo[cd]indol-2(1H)-one scaffolds. This method, employing a traceless directing group and benzene-1,3,5-triyl triormate as the CO source, facilitated the synthesis of various benzo[cd]indol-2(1H)-ones, showcasing the chemical versatility and potential for creating novel compounds for research applications (Ying et al., 2019).
Synthesis and Functionalization of Naphthoic Acids
Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting the production of these compounds from brominated precursors through electrophilic fluorination. The study demonstrates the process of creating fluorinated naphthoic acids, which are valuable for their roles in several biologically active compounds, illustrating the importance of such methodologies in developing new materials for scientific research (Tagat et al., 2002).
Eigenschaften
IUPAC Name |
5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O3/c20-12-8-9-16-14(10-12)17(23)18(24)22(16)19(25)21-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFNSLIAYHUFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-naphthalen-1-yl-2,3-dioxoindole-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)